![molecular formula C12H19NO B2948575 4-[Benzyl(methyl)amino]butan-1-ol CAS No. 98901-97-4](/img/structure/B2948575.png)

4-[Benzyl(methyl)amino]butan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

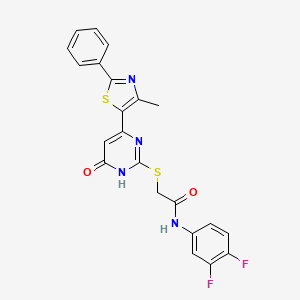

“4-[Benzyl(methyl)amino]butan-1-ol” is a chemical compound with the molecular formula C12H19NO . It is used for research purposes and as a reference standard for pharmaceutical testing .

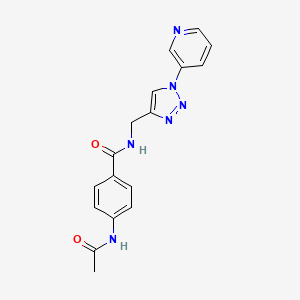

Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]butan-1-ol” is based on a benzyl group attached to a butan-1-ol group via a methylamino group . The exact structure would require more specific information or a detailed analysis using techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[Benzyl(methyl)amino]butan-1-ol” are not specified in the sources I found. Information such as boiling point, melting point, solubility, and stability would typically be included in this analysis .Applications De Recherche Scientifique

Chiral Building Blocks

4-[Benzyl(methyl)amino]butan-1-ol and related compounds have applications in asymmetric synthesis and as chiral building blocks. For instance, (S)-3-amino-4-methoxy-butan-1-ol, a related compound, has been synthesized via asymmetric catalytic enamine hydrogenation, indicating its use in preparing optically active compounds (Mattei et al., 2011). Additionally, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation showcases its application in resolving agents for optically active acids (Hegedüs et al., 2015).

Biological Evaluation

Fungi-derived bioactive secondary metabolites, including compounds similar to 4-[Benzyl(methyl)amino]butan-1-ol, have been shown to possess strong inhibitory activity against bacteria and fungi. For example, 4-(N-methyl-N-phenyl amino) butan-2-one, a structurally related compound, demonstrated significant antimicrobial properties in laboratory tests (Busi et al., 2009).

Corrosion Inhibition

A density functional theory (DFT) study of bipyrazolic-type organic compounds, including 4-[bis(3,5-dimethyl pyrazol-1-yl-methyl)-amino]butan-1-ol, revealed potential applications as corrosion inhibitors. These compounds' efficiencies and reactive sites were explored to understand their role in inhibiting corrosion (Wang et al., 2006).

Photopolymerization

Compounds structurally related to 4-[Benzyl(methyl)amino]butan-1-ol have been studied for their role in photopolymerization processes. For instance, aromatic aminoalcohols have been evaluated for their effectiveness in initiating polymerization of certain acrylates upon UV irradiation (Arsu et al., 2009).

Mécanisme D'action

Target of Action

Given its structure, it is likely to interact with proteins or enzymes that have affinity for alcohols or amines .

Mode of Action

It can be inferred from its structure that it may undergo reactions typical of alcohols and amines . For instance, the alcohol group (-OH) can participate in hydrogen bonding, while the amine group (-NH2) can act as a nucleophile in substitution reactions .

Biochemical Pathways

Alcohols and amines are known to play roles in various biochemical processes, including signal transduction, enzymatic catalysis, and protein structure stabilization .

Pharmacokinetics

The presence of an alcohol group may enhance its solubility in water, potentially influencing its absorption and distribution .

Result of Action

Given its structure, it may interact with cellular components such as proteins or lipids, potentially influencing cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[Benzyl(methyl)amino]butan-1-ol. For instance, extreme pH or temperature conditions could potentially affect its stability or interactions with its targets .

Orientations Futures

Propriétés

IUPAC Name |

4-[benzyl(methyl)amino]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHDZILODHAINX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCO)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]butan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[3-(dimethylamino)propyl]-4-oxoquinazoline-2-carboxamide](/img/structure/B2948492.png)

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2948496.png)

![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2948503.png)

![3-hydroxy-1-(2-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2948514.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)